Sappanchalcone
Overview
Description
Sappanchalcone is a flavonoid isolated from Caesalpinia sappan L. It exhibits neuroprotective and cytoprotective activity . It is a member of the class of chalcones that consists of trans-chalcone substituted by hydroxy groups at positions 3, 4 and 4’ and a methoxy group at position 2’ .
Synthesis Analysis
Chalcones, including Sappanchalcone, are secondary metabolites of plants. They are based on two aryl moieties bridged via an α,β-unsaturated carbonyl group . A wide range of chalcone derivatives can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents .Molecular Structure Analysis
The molecular formula of Sappanchalcone is C16H14O5 . It consists of trans-chalcone substituted by hydroxy groups at positions 3, 4 and 4’ and a methoxy group at position 2’ .Chemical Reactions Analysis
Chalcones, including Sappanchalcone, undergo many chemical reactions and are used to synthesize heterocyclic compounds . Due to the presence of a reactive α,β-unsaturated carbonyl group, chalcones and their derivatives possess a wide spectrum of pharmacological properties .Physical And Chemical Properties Analysis
Sappanchalcone has a molecular weight of 286.28 g/mol . It is a member of chalcones, a member of catechols and a monomethoxybenzene .Scientific Research Applications
Anti-Inflammatory Activity in Rheumatoid Arthritis
Sappanchalcone, derived from Caesalpinia sappan L., demonstrates anti-inflammatory properties. Research indicates its effectiveness in reducing symptoms of collagen-induced arthritis in a mouse model, suggesting potential as an anti-inflammatory and bone-protective agent in rheumatoid arthritis treatment (Jung et al., 2015).
Anticancer Properties in Oral Cancer
Studies show that sappanchalcone can inhibit the growth of human primary and metastatic oral cancer cells. It induces apoptosis through activation of various pathways, including p53-dependent mitochondrial, p38, ERK, JNK, and NF-κB signaling, highlighting its potential as a chemotherapeutic agent for oral cancer (Lee et al., 2011).
Apoptotic Effects in Colon Cancer
Sappanchalcone induces apoptosis in human colon cancer cells through both caspase-dependent and caspase-independent mechanisms. This involves alterations in ROS levels, AIF translocation, and changes in Bcl-2 expression, suggesting its potential as a therapeutic agent for colon cancer (Seo et al., 2020).
Cytoprotection and Anti-Inflammation in Dental Cells
Sappanchalcone has shown to protect human dental pulp cells from cytotoxicity and exhibits anti-inflammatory effects in lipopolysaccharide-stimulated human periodontal ligament cells. This suggests its potential application in the treatment of dental and periodontal diseases (Jeong et al., 2010).
Inhibition of Melanin Synthesis
Sappanchalcone, along with other compounds from Caesalpinia sappan, can inhibit melanin synthesis in cultured human melanoma cells. This suggests its potential use in cosmetic applications for skin lightening or treating hyperpigmentation disorders (Mitani et al., 2012).
Anticonvulsant Properties
Sappanchalcone has demonstrated anticonvulsant activity, showing significant inhibition of GABA degradative enzymes. This indicates its potential as a treatment for epilepsy or other seizure disorders (Baek et al., 2000).
Anti-Influenza Viral Activity
Sappanchalcone exhibits anti-influenza virus activities, particularly through neuraminidase inhibitory activity. This suggests its potential use in the development of anti-influenza treatments (Liu et al., 2009).
Anti-Allergic Activity
Sappanchalcone from Caesalpinia sappan has shown potent anti-allergic effects in cell studies, indicating its potential for use in treating allergic reactions (Yodsaoue et al., 2009).
Anti-Tumor Signaling and Cell Mitosis Inhibition
Sappanchalcone has been identified as an active constituent in Lignum Sappan, exhibiting inhibitory activities on growth-related signaling and cell mitosis in tumor cells. This suggests its potential role in cancer treatment (Zhang et al., 2014).
Neuroprotective Effects
Sappanchalcone demonstrates neuroprotective activities against glutamate-induced neurotoxicity in primary cultured rat cortical cells, suggesting its potential use in neuroprotective therapies (Moon et al., 2010).
Potential as Xanthine Oxidase Inhibitors
Sappanchalcone has been studied for its potential as a non-purine xanthine oxidase inhibitor, indicating its possible application in treating conditions like gout (Bui et al., 2016).
Vasorelaxant Activity
Research on rat aorta and mesenteric artery suggests that sappanchalcone has vasorelaxant activity, which could be beneficial in cardiovascular health (Sasaki et al., 2010).
Anti-HIV-1 Integrase Activity
Sappanchalcone from Caesalpinia sappan shows strong anti-HIV-1 integrase activity, offering potential use in HIV treatment (Tewtrakul et al., 2015).
Anti-Inflammatory and Wound Healing Effects
Sappanchalcone from Caesalpinia sappan displays anti-inflammatory and wound healing effects, which could be useful in treating inflammatory diseases and aiding in wound recovery (Tewtrakul et al., 2015).
Immunomodulator Activity
The ethanol extract of Sappan Wood (Caesalpinia Sappan L.), containing sappanchalcone, has been studied for its immunomodulatory activity, suggesting its potential as a natural immune support supplement (Rohmah, 2022).
Future Directions
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNTXGHBHMJDO-QHHAFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317382 | |
Record name | Sappanchalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sappanchalcone | |
CAS RN |
94344-54-4 | |
Record name | Sappanchalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94344-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sappanchalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sappanchalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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